molecular formula C8H15NO B2624223 4,4-Diethylpyrrolidin-2-one CAS No. 858450-14-3

4,4-Diethylpyrrolidin-2-one

Cat. No.: B2624223
CAS No.: 858450-14-3
M. Wt: 141.214
InChI Key: ILEMADCQUAAWKD-UHFFFAOYSA-N
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Description

4,4-Diethylpyrrolidin-2-one is a five-membered lactam with two ethyl groups attached to the fourth carbon of the pyrrolidinone ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4,4-diethyl-1,5-diaminopentane under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the pyrrolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Diethylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and other materials.

Comparison with Similar Compounds

Uniqueness: 4,4-Diethylpyrrolidin-2-one is unique due to the presence of two ethyl groups, which enhance its hydrophobicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities and applications .

Properties

IUPAC Name

4,4-diethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-8(4-2)5-7(10)9-6-8/h3-6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEMADCQUAAWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)NC1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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